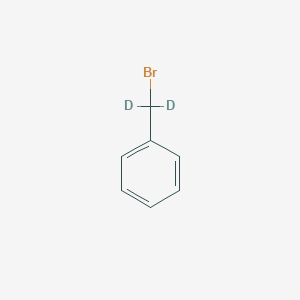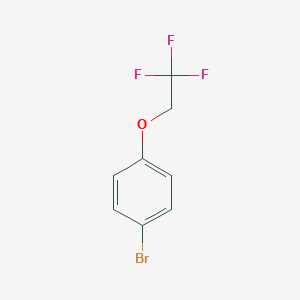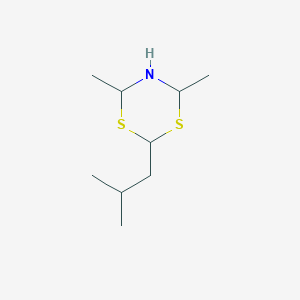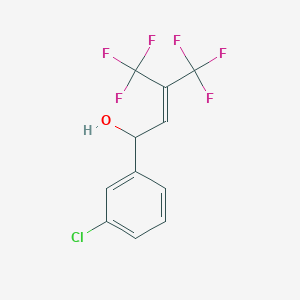
Benzyl-alpha,alpha-d2 bromide
概要
説明
[Bromo(dideuterio)methyl]benzene: is a deuterated derivative of benzyl bromide, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be useful in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Deuterated Toluene: One common method involves the bromination of deuterated toluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Debromination of Polybrominated Compounds: Another method involves the selective debromination of polybrominated compounds using diethyl phosphite and N,N-diisopropylethylamine (i-Pr₂NEt) to yield the desired monobrominated product.
Industrial Production Methods: Industrial production of [Bromo(dideuterio)methyl]benzene typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: [Bromo(dideuterio)methyl]benzene can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in [Bromo(dideuterio)methyl]benzene can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid (H₂SO₄) is used to introduce a sulfonic acid group.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).
Major Products:
Nitrobenzene Derivatives: Formed from nitration reactions.
Sulfonic Acid Derivatives: Formed from sulfonation reactions.
Halogenated Benzene Derivatives: Formed from halogenation reactions.
科学的研究の応用
Chemistry:
Isotopic Labeling: [Bromo(dideuterio)methyl]benzene is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology and Medicine:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industry:
作用機序
Electrophilic Aromatic Substitution:
Formation of Electrophile: The electrophile (e.g., nitronium ion for nitration) is generated in situ.
Formation of Arenium Ion: The electrophile attacks the aromatic ring, forming a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.
類似化合物との比較
Benzyl Bromide: Similar in structure but lacks deuterium atoms.
[Bromo(dideuterio)methyl]toluene: Another deuterated derivative with a methyl group instead of a benzene ring.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes [Bromo(dideuterio)methyl]benzene unique for isotopic labeling studies.
特性
IUPAC Name |
[bromo(dideuterio)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480951 | |
| Record name | [Bromo(~2~H_2_)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51271-29-5 | |
| Record name | [Bromo(~2~H_2_)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl bromide-α,α-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)










